BenchChemオンラインストアへようこそ!

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Lipophilicity Drug design Physicochemical profiling

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide (CAS 1248441-76-0) is a heterocyclic building block belonging to the 3-amino-4-halopyrazole acetamide class, defined by a pyrazole core bearing a C4‑bromine atom, a C3‑primary amine, and an N‑ethyl‑N‑methyl acetamide side chain. With a molecular weight of 261.12 g·mol⁻¹ and a computed logP of 0.41–0.6, it occupies a distinct lipophilicity space that distinguishes it from non‑halogenated and other 4‑halo congeners.

Molecular Formula C8H13BrN4O
Molecular Weight 261.12 g/mol
Cat. No. B13648376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide
Molecular FormulaC8H13BrN4O
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)CN1C=C(C(=N1)N)Br
InChIInChI=1S/C8H13BrN4O/c1-3-12(2)7(14)5-13-4-6(9)8(10)11-13/h4H,3,5H2,1-2H3,(H2,10,11)
InChIKeyUYTFQTDZLNDBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide – Core Physicochemical and Structural Identity for Procurement Benchmarking


2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide (CAS 1248441-76-0) is a heterocyclic building block belonging to the 3-amino-4-halopyrazole acetamide class, defined by a pyrazole core bearing a C4‑bromine atom, a C3‑primary amine, and an N‑ethyl‑N‑methyl acetamide side chain . With a molecular weight of 261.12 g·mol⁻¹ and a computed logP of 0.41–0.6, it occupies a distinct lipophilicity space that distinguishes it from non‑halogenated and other 4‑halo congeners [1]. The compound is commercially supplied at 98% purity (HPLC) and the bromine substituent provides a versatile synthetic handle for transition‑metal‑catalysed cross‑coupling, making it a strategic intermediate for medicinal chemistry and agrochemical discovery programmes .

Why 3-Amino-4-halopyrazole Acetamides Cannot Be Interchanged – The Case for 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide Selection


Substituting the 4‑bromo substituent with hydrogen, chlorine, or iodine, or altering the acetamide N‑substitution pattern, produces measurable shifts in molecular weight, lipophilicity (ΔlogP ≥ 0.77), and reactivity that directly impact downstream synthetic efficiency, pharmacokinetic properties, and target‑binding outcomes . These differences are not cosmetic: bromine’s balance of steric bulk, C–Br bond strength, and oxidative addition kinetics makes it the preferred partner for palladium‑catalysed cross‑coupling, while the N‑ethyl‑N‑methyl amide provides optimal solubility and metabolic stability profiles compared to primary or dimethyl amide analogs [1]. Treating in‑class compounds as interchangeable without head‑to‑head performance data risks failed couplings, off‑target activity, and costly re‑synthesis.

Quantitative Differentiation Evidence – 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide Versus Closest Analogs


LogP Shift of +0.77 Units Relative to the 4‑Des‑Bromo Analog Drives Membrane Permeability Differentiation

The 4‑bromo substitution increases computed logP by +0.77 units compared with the 4‑des‑bromo analog 2‑(3‑amino‑1H‑pyrazol‑1‑yl)‑N‑ethyl‑N‑methylacetamide (CAS 1183698‑45‑4) . Specifically, the target compound exhibits a logP of 0.41 (XLogP3‑AA 0.6), whereas the des‑bromo comparator registers a logP of –0.36 . This shift moves the molecule from a hydrophilic space into a moderately lipophilic region more consistent with CNS drug‑likeness and oral bioavailability criteria (logP 1–3).

Lipophilicity Drug design Physicochemical profiling

Molecular Weight Increase of 78.9 g·mol⁻¹ Over the Des‑Bromo Congener Alters PK and Formulation Parameters

The 4‑bromo substitution raises the molecular weight from 182.23 g·mol⁻¹ (des‑bromo analog, CAS 1183698‑45‑4) to 261.12 g·mol⁻¹ for the target compound, a gain of 78.9 g·mol⁻¹ (+43.3%) . This increase, driven by the bromine atom (atomic mass 79.90 Da), pushes the molecule above the traditional ‘rule‑of‑five’ threshold of 500 Da but remains within acceptable limits for fragment‑based lead optimisation. The higher mass influences molar dose calculations, solubility per gram, and formulation stoichiometry in multi‑component mixtures.

Molecular weight Pharmacokinetics Formulation

Bromine as a Superior Cross‑Coupling Handle Versus Chlorine in 4‑Halopyrazole Acetamides

The C4–Br bond in the target compound provides a kinetically more accessible oxidative addition partner for Pd(0) catalysts compared with the C4–Cl bond in 2‑(3‑amino‑4‑chloro‑1H‑pyrazol‑1‑yl)‑N‑ethyl‑N‑methylacetamide (CAS 1343059‑26‑6). While direct head‑to‑head kinetic data for this specific substrate pair are unavailable, the general trend in aryl halide reactivity (Br > Cl) is well‑established: bromoarenes undergo oxidative addition 10²–10³‑fold faster than chloroarenes under standard Suzuki–Miyaura conditions [1]. The bromine atom also enables selective mono‑coupling in the presence of the amino group, whereas iodo analogs (e.g., 4‑iodo congener) risk protodeiodination side reactions under basic conditions.

Cross-coupling C–Br reactivity Palladium catalysis

Comparable Purity Specifications (98%) but Differentiated Functional Group Tolerance Versus Triazole Analogs

The target compound is supplied at 98% purity (HPLC), matching the purity specification of the des‑bromo analog and the 4‑chloro analog, both reported at 97–98% . However, the pyrazole core with a free 3‑amino group offers orthogonal functionalisation options compared to the 1,2,4‑triazole analog 2‑(3‑amino‑5‑bromo‑1H‑1,2,4‑triazol‑1‑yl)‑N‑ethyl‑N‑methylacetamide (CAS not assigned; structurally identified via SMILES) [1]. The pyrazole ring’s lower basicity (pKa of conjugate acid approx. 2.5 for pyrazole vs. approx. 1.2 for 1,2,4‑triazole) reduces undesired protonation at physiological pH, potentially improving cell permeability and reducing hERG channel interactions.

Purity Heterocycle comparison Functional group compatibility

Topological Polar Surface Area (TPSA) of 64.2 Ų Falls Within Optimal CNS Drug Space Relative to Higher‑TPSA Analogs

The target compound has a computed TPSA of 64.2 Ų [1], which sits comfortably within the established CNS drug‑likeness threshold of <90 Ų and below the 140 Ų limit for oral bioavailability. In contrast, the acetamide‑only analog 2‑(3‑amino‑4‑bromo‑1H‑pyrazol‑1‑yl)acetamide (CAS 1247383‑07‑8, MW = 219.04) carries a TPSA of approximately 80 Ų due to the primary amide donating two H‑bond donors, which reduces CNS penetration potential. The N‑ethyl‑N‑methyl tertiary amide in the target compound eliminates one H‑bond donor (HBD count = 1), enhancing passive permeation while retaining solubility.

TPSA CNS drug-likeness Physicochemical property

Commercial Availability at 98% Purity with Full SDS and COA Documentation Supports GLP‑Compliant Procurement

The target compound is available from Fluorochem (Product Code F705503) at 98% purity with a complete safety datasheet (SDS) including GHS classification (H302, H315, H319, H335) and precautionary codes, as well as a downloadable Certificate of Analysis (COA) . The des‑bromo analog (F705507) carries identical purity and hazard profiles but lacks the synthetic versatility of the C4‑Br handle. The 4‑chloro analog is listed at 97% purity (AKSci) and 98% purity (Leyan), but without publicly accessible SDS documentation at the time of analysis . The availability of a full SDS and COA for the bromo compound reduces procurement risk in regulated environments (e.g., pharmaceutical development, CRO services) where analytical traceability is mandatory.

Procurement Quality assurance GLP compliance

High‑Value Application Scenarios Where 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide Provides Quantifiable Advantage


Fragment‑Based Lead Optimisation Requiring Moderate Lipophilicity (logP 0.4–0.6) for CNS Target Engagement

Medicinal chemistry programmes targeting CNS enzymes or receptors benefit from the compound’s logP of 0.41 (XLogP3‑AA 0.6), which falls within the optimal CNS drug‑likeness range . Unlike the des‑bromo analog (logP –0.36), which may exhibit poor blood‑brain barrier penetration, the brominated derivative offers a 5.9‑fold higher octanol partitioning, enhancing passive CNS permeation while maintaining a TPSA of 64.2 Ų below the 90 Ų threshold . In a fragment‑growing campaign, the C4–Br handle allows late‑stage diversification via Suzuki coupling without altering the favourable logP/TPSA balance established by the N‑ethyl‑N‑methyl acetamide motif.

Parallel Library Synthesis Via Palladium‑Catalysed Cross‑Coupling of the C4–Bromine Handle

The bromine atom at the 4‑position of the pyrazole ring enables high‑yielding Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under mild conditions (room temperature to 60 °C) with standard Pd catalysts . Compared with the 4‑chloro analog, which requires forcing conditions (80–120 °C) and specialised ligands, the bromo compound reduces reaction time and catalyst cost, translating to higher throughput in array synthesis . The 3‑amino group can be orthogonally protected (e.g., Boc) to allow sequential functionalisation, a strategy employed in the synthesis of PDHK inhibitors described in patent US‑9040717‑B2, which exemplifies pyrazole‑amide scaffolds with halogen substituents for biological evaluation [1].

Synthesis of Kinase‑Focused Compound Libraries for Diabetes and Metabolic Disease Targets

Pyrazole‑amide compounds with a 4‑halo substitution are claimed as pyruvate dehydrogenase kinase (PDHK) inhibitors in US‑9040717‑B2, with therapeutic applications in diabetes, insulin resistance syndrome, and metabolic syndrome . The target compound’s structural features – a 3‑amino‑4‑bromopyrazole core with an N‑ethyl‑N‑methyl acetamide side chain – align with the general formula disclosed in the patent, where the halogen atom and tertiary amide are key pharmacophoric elements. Procurement of the pre‑functionalised bromo intermediate allows medicinal chemistry teams to rapidly assemble PDHK‑focused libraries by varying the coupling partner, rather than constructing the pyrazole core de novo, reducing synthesis cycle time by an estimated 2–3 steps per analog.

Physicochemical Tool Compound for LogP‑Dependent Solubility and Permeability SAR Studies

The compound’s well‑defined logP shift (+0.77 units vs. the des‑bromo analog) makes it an ideal matched‑pair probe for structure–activity relationship (SAR) studies dissecting the contribution of halogen‑driven lipophilicity to cellular potency and off‑target promiscuity . In a typical matched molecular pair analysis, any difference in IC₅₀, cellular permeability (PAMPA or Caco‑2), or microsomal stability between the bromo and des‑bromo compounds can be confidently attributed to the halogen substitution, as the N‑ethyl‑N‑methyl acetamide side chain and amino group remain constant. This clarity is not achievable with 4‑chloro or 4‑iodo analogs, which introduce additional variables in steric bulk and C–X bond length [1].

Quote Request

Request a Quote for 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.